OG122HP7DZ

Description

OG122HP7DZ (CAS 7312-10-9) is a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. Structurally, it belongs to the benzo[b]thiophene-2-carboxylic acid family, featuring a thiophene ring fused with a benzene ring, a carboxylic acid group at position 2, and a bromine substituent. Key properties include:

- PubChem ID: 737737

- Topological Polar Surface Area (TPSA): 65.54 Ų (indicating moderate polarity)

- GI Absorption: High

- BBB Permeability: Yes (capable of crossing the blood-brain barrier)

- CYP Inhibition: Acts as a CYP1A2 enzyme inhibitor .

Synthesis: this compound is synthesized via a two-step reaction using sulfuryl chloride (SO₂Cl₂) and ethanol under reflux conditions. The process involves controlled pH adjustments and purification via silica gel column chromatography .

Properties

CAS No. |

13794-67-7 |

|---|---|

Molecular Formula |

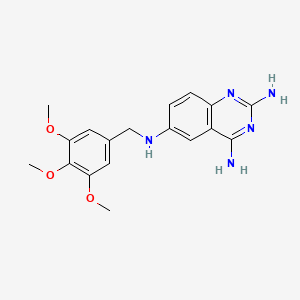

C18H21N5O3 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

6-N-[(3,4,5-trimethoxyphenyl)methyl]quinazoline-2,4,6-triamine |

InChI |

InChI=1S/C18H21N5O3/c1-24-14-6-10(7-15(25-2)16(14)26-3)9-21-11-4-5-13-12(8-11)17(19)23-18(20)22-13/h4-8,21H,9H2,1-3H3,(H4,19,20,22,23) |

InChI Key |

YYJWQABXDCUJEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2=CC3=C(C=C2)N=C(N=C3N)N |

Other CAS No. |

13794-67-7 |

Origin of Product |

United States |

Biological Activity

OG122HP7DZ is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves the modification of existing chemical frameworks to enhance its biological efficacy. While specific synthetic pathways for this compound are not detailed in the available literature, compounds in its class often utilize methods such as:

- Condensation reactions : To form the core structure.

- Functional group modifications : To improve solubility and bioavailability.

Table 1: General Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Weight | TBD |

| Solubility | TBD |

| Chemical Class | TBD (e.g., thiazole derivatives) |

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Similar compounds have shown:

- Inhibition of Prostaglandin E2 (PGE2) : This is crucial in inflammatory responses and cancer progression. Compounds that reduce PGE2 levels can potentially exhibit anti-inflammatory and anti-cancer properties .

- COX-2 Inhibition : Many analogs demonstrate selective inhibition of COX-2, leading to reduced inflammation without affecting COX-1, which is essential for maintaining gastric mucosa .

Case Studies

- Anti-Cancer Activity : In a study involving xenograft mouse models, compounds similar to this compound exhibited significant anti-tumor activity. For instance, one analog showed an EC50 value of 90 nM for PGE2 reduction, indicating potent cellular activity .

- Natural Compound Comparisons : A review highlighted how various natural compounds exhibit diverse biological activities, including antimicrobial and antioxidant effects. These findings suggest that this compound might also display similar properties depending on its structural characteristics .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in PGE2 levels | |

| Anti-cancer | Tumor growth inhibition | |

| Antimicrobial | Potential activity in vitro |

Research Findings

Research indicates that the biological evaluation of compounds like this compound is critical for understanding their potential applications in pharmaceuticals. The methodologies employed for assessing biological activity include:

- In vitro assays : These are essential for initial screenings of bioactivity.

- In vivo studies : These provide insights into the compound's efficacy in living organisms.

Emerging technologies are enhancing the ability to analyze these compounds more efficiently, allowing for quicker assessments of their potential applications across various industries, including pharmaceuticals and cosmetics .

Comparison with Similar Compounds

Functional Implications :

- The methyl group at position 4 introduces steric hindrance, which may reduce metabolic stability and membrane permeability compared to this compound.

- The higher molecular weight (271.10 g/mol) could limit diffusion rates in biological systems.

Research Findings and Implications

- Bioactivity : this compound’s CYP1A2 inhibition distinguishes it from analogues, suggesting unique drug-drug interaction risks .

- Synthetic Flexibility : The absence of a methyl group in this compound simplifies synthesis compared to its 6-bromo-4-methyl analogue, which requires additional steps for methyl group introduction.

- Therapeutic Potential: High BBB permeability makes this compound a candidate for central nervous system-targeted therapies, whereas steric modifications in analogues may favor peripheral applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.